2,4-dimethoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide
Overview
Description
2,4-dimethoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry for their antibacterial, antifungal, and diuretic properties .
Preparation Methods
The synthesis of 2,4-dimethoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the cyclization of appropriate precursors under reflux conditions.
Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions.
Sulfonamide Formation: The final step involves the reaction of the intermediate with sulfonyl chloride to form the sulfonamide group.
Industrial production methods often involve optimization of these steps to increase yield and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
2,4-dimethoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines and alcohols .
Scientific Research Applications
2,4-dimethoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
2,4-dimethoxy-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can be compared with other sulfonamide derivatives such as:
Sulfamethoxazole: Known for its antibacterial properties.
Sulfasalazine: Used in the treatment of inflammatory bowel disease.
Furosemide: A diuretic used to treat fluid retention and swelling.
The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2,4-dimethoxy-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c1-29-18-6-8-21(20(15-18)30-2)32(27,28)25-17-5-3-4-16(14-17)19-7-9-22(24-23-19)26-10-12-31-13-11-26/h3-9,14-15,25H,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODRGGKKPHMFDBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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